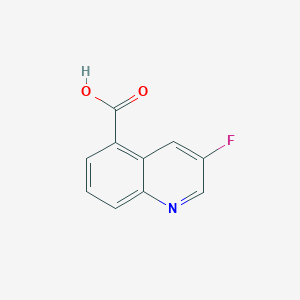

3-Fluoroquinoline-5-carboxylic acid

Description

Properties

IUPAC Name |

3-fluoroquinoline-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6FNO2/c11-6-4-8-7(10(13)14)2-1-3-9(8)12-5-6/h1-5H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEHPFWYDCWXBSI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C=C(C=NC2=C1)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthetic Pathways of 3-Fluoroquinoline-5-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Fluoroquinoline-5-carboxylic acid represents a key pharmacophore with significant potential in medicinal chemistry. Its unique substitution pattern, featuring a fluorine atom at the 3-position and a carboxylic acid at the 5-position, presents distinct synthetic challenges and opportunities. This technical guide provides a comprehensive overview of plausible synthetic pathways to this target molecule. Eschewing a rigid template, this document is structured to offer a deep, causal understanding of the synthetic strategies, grounded in established chemical principles and cutting-edge methodologies. We will explore two primary retrosynthetic approaches: the construction of the quinoline core from fluorinated precursors and the late-stage fluorination of a pre-formed quinoline-5-carboxylic acid scaffold. Detailed experimental protocols, comparative analysis of the routes, and visual representations of the synthetic workflows are provided to empower researchers in their pursuit of this and structurally related molecules.

Introduction: The Significance of the Fluoroquinolone Scaffold

Quinolone derivatives are a cornerstone in the development of antibacterial agents, with their mechanism of action revolving around the inhibition of bacterial DNA gyrase and topoisomerase IV. The introduction of a fluorine atom into the quinoline ring, particularly at the C6 position, was a watershed moment in the evolution of this class of antibiotics, leading to the highly successful fluoroquinolones. These agents exhibit a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.

The precise positioning of substituents on the quinoline core is critical for modulating the pharmacological properties, including potency, spectrum of activity, and pharmacokinetic profile. The target of this guide, this compound, is a less common isomer, and its synthesis is not as established as that of the more conventional 6-fluoroquinolones. The presence of a fluorine atom at the 3-position is anticipated to significantly influence the molecule's electronic properties and binding interactions with its biological targets. The carboxylic acid at the 5-position, while less common than at the 3-position for DNA gyrase inhibitors, may offer alternative binding modes or targeting opportunities. This guide, therefore, aims to provide a robust scientific framework for the synthesis of this intriguing molecule.

Retrosynthetic Analysis and Proposed Pathways

Diagram of Retrosynthetic Strategies

Caption: Retrosynthetic analysis of this compound.

Pathway A: Construction from a Fluorinated Precursor via Friedländer Annulation

The Friedländer synthesis is a powerful method for constructing quinolines from a 2-aminoaryl aldehyde or ketone and a compound containing a reactive α-methylene group.[1][2][3] This approach offers the advantage of building the desired substitution pattern directly into the quinoline core.

Rationale and Key Steps

This pathway hinges on the availability of a suitable fluorinated aniline precursor. A plausible starting material is 2-amino-4-fluorobenzaldehyde. This can be condensed with a β-ketoester, such as ethyl 2-formyl-3-oxobutanoate, under acidic or basic conditions to construct the quinoline ring. The subsequent hydrolysis of the ester at the 5-position would yield the target carboxylic acid.

Diagram of Pathway A

Caption: Proposed synthesis of this compound via Friedländer annulation.

Detailed Experimental Protocols

Step 1: Synthesis of Ethyl 3-fluoro-5-acetylquinoline-4-carboxylate

-

To a solution of 2-amino-4-fluorobenzaldehyde (1.0 eq) in dimethyl sulfoxide (DMSO), add ethyl 2-formyl-3-oxobutanoate (1.1 eq).

-

Add L-proline (0.2 eq) as a catalyst.

-

Heat the reaction mixture to 80°C and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

-

Extract the product with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired ethyl 3-fluoro-5-acetylquinoline-4-carboxylate.

Step 2: Hydrolysis to 3-Fluoro-5-acetylquinoline-4-carboxylic acid

-

Dissolve the ethyl 3-fluoro-5-acetylquinoline-4-carboxylate (1.0 eq) in a mixture of ethanol and water.

-

Add an excess of sodium hydroxide (e.g., 3.0 eq) and reflux the mixture for 4-6 hours.

-

Monitor the hydrolysis by TLC.

-

After completion, cool the reaction mixture and acidify with dilute hydrochloric acid to precipitate the carboxylic acid.

-

Filter the precipitate, wash with cold water, and dry under vacuum.

Step 3: Oxidative Cleavage to this compound

-

Suspend the 3-fluoro-5-acetylquinoline-4-carboxylic acid (1.0 eq) in a solution of sodium hydroxide.

-

Cool the mixture in an ice bath and add a solution of sodium hypochlorite (bleach) dropwise.

-

Stir the reaction at room temperature until the starting material is consumed (monitor by TLC).

-

Acidify the reaction mixture with hydrochloric acid to precipitate the this compound.

-

Filter the solid, wash with water, and recrystallize from a suitable solvent to obtain the pure product.

Causality and Field-Proven Insights

-

Choice of Catalyst: L-proline is a mild and effective organocatalyst for the Friedländer condensation, often leading to higher yields and cleaner reactions compared to strong acids or bases which can promote side reactions.[2]

-

Solvent Selection: DMSO is a suitable solvent for this reaction due to its high boiling point and ability to dissolve a wide range of organic compounds.

-

Oxidative Cleavage: The haloform reaction is a classic and reliable method for converting a methyl ketone into a carboxylic acid.

Pathway B: Late-Stage Fluorination of a Quinoline-5-carboxylic Acid Scaffold

This strategy involves the synthesis of a quinoline-5-carboxylic acid precursor followed by the introduction of the fluorine atom at the 3-position. This approach can be advantageous if the fluorination step is high-yielding and selective, as quinoline-5-carboxylic acid is a more readily accessible starting material.

Rationale and Key Steps

Direct C-H fluorination of heterocycles is a rapidly developing field.[4] However, achieving regioselectivity on a complex molecule like quinoline-5-carboxylic acid can be challenging. An alternative is a nucleophilic fluorination approach, which would require the pre-installation of a leaving group at the 3-position. A plausible precursor for this would be 3-hydroxyquinoline-5-carboxylic acid.

Diagram of Pathway B

Caption: Proposed synthesis of this compound via late-stage fluorination.

Detailed Experimental Protocols

Step 1: Synthesis of 3-Hydroxyquinoline-5-carboxylic acid

-

Protect the carboxylic acid of quinoline-5-carboxylic acid as an ester (e.g., ethyl ester) using standard methods.

-

Treat the quinoline-5-carboxylate ester with an oxidizing agent such as m-chloroperoxybenzoic acid (m-CPBA) to form the N-oxide.

-

Rearrange the N-oxide by heating with acetic anhydride to introduce an acetoxy group at the 3-position.

-

Hydrolyze the acetoxy group and the ester simultaneously with aqueous base to yield 3-hydroxyquinoline-5-carboxylic acid.

Step 2: Synthesis of Ethyl 3-triflyloxyquinoline-5-carboxylate

-

Esterify 3-hydroxyquinoline-5-carboxylic acid to the ethyl ester.

-

Dissolve the ethyl 3-hydroxyquinoline-5-carboxylate (1.0 eq) in dichloromethane.

-

Add a base such as triethylamine (1.2 eq).

-

Cool the solution to 0°C and add triflic anhydride (1.1 eq) dropwise.

-

Stir the reaction at 0°C for 1 hour and then at room temperature for 2-4 hours.

-

Wash the reaction mixture with water and brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify by column chromatography to obtain the triflate.

Step 3: Nucleophilic Fluorination to Ethyl 3-fluoroquinoline-5-carboxylate

-

To a solution of the triflate (1.0 eq) in a polar aprotic solvent like DMF or acetonitrile, add spray-dried potassium fluoride (3.0 eq).

-

Add a phase-transfer catalyst such as 18-crown-6 or tetrabutylammonium fluoride (TBAF).

-

Heat the reaction mixture to 100-150°C and monitor by TLC or GC-MS.

-

Upon completion, cool the reaction, dilute with water, and extract with an organic solvent.

-

Purify the crude product by column chromatography.

Step 4: Hydrolysis to this compound

-

Hydrolyze the ethyl 3-fluoroquinoline-5-carboxylate using the procedure described in Pathway A, Step 2.

Causality and Field-Proven Insights

-

Late-Stage Functionalization: This approach is attractive for creating analogues, as the core quinoline structure is built first, and then diversification can occur at the 3-position.

-

Leaving Group Choice: The triflate group is an excellent leaving group for nucleophilic aromatic substitution, facilitating the introduction of the fluoride ion.

-

Fluoride Source: Spray-dried potassium fluoride is often used as a source of "naked" fluoride ions, which are more nucleophilic, especially in the presence of a phase-transfer catalyst.

Comparative Analysis of Synthetic Pathways

| Parameter | Pathway A: Friedländer Annulation | Pathway B: Late-Stage Fluorination |

| Starting Materials | 2-Amino-4-fluorobenzaldehyde (less common) | Quinoline-5-carboxylic acid (more common) |

| Number of Steps | 3 | 4-5 (including protection/deprotection) |

| Key Challenges | Synthesis or procurement of the starting aniline. | Regioselective hydroxylation and efficiency of the nucleophilic fluorination step. |

| Scalability | Potentially scalable, but dependent on starting material availability. | May be more challenging to scale due to multiple steps and potentially harsh conditions. |

| Flexibility | Less flexible for analogue synthesis at the 3-position. | More flexible for introducing different nucleophiles at the 3-position. |

Conclusion

The synthesis of this compound presents a formidable yet achievable challenge for the synthetic chemist. This guide has outlined two plausible and scientifically grounded pathways to this target molecule. Pathway A, employing a Friedländer-type condensation, offers a more direct route, provided the requisite fluorinated starting material is accessible. Pathway B, a late-stage fluorination approach, provides greater flexibility for analogue synthesis but involves a longer sequence of reactions with its own set of challenges. The choice of the optimal route will ultimately depend on the specific resources and expertise of the research team. The detailed protocols and mechanistic insights provided herein are intended to serve as a valuable resource for researchers and professionals in the field of drug discovery and development, facilitating the exploration of this and other novel fluoroquinolone structures.

References

An In-Depth Technical Guide to 3-Fluoroquinoline-5-carboxylic acid: Molecular Structure, Synthesis, and Therapeutic Potential

This guide provides a comprehensive technical overview of 3-Fluoroquinoline-5-carboxylic acid, a molecule of significant interest within the broader class of fluoroquinolones. Designed for researchers, medicinal chemists, and professionals in drug development, this document delves into the molecule's structural characteristics, synthesis pathways, analytical characterization, and its potential as a pharmacologically active agent.

Introduction: The Fluoroquinolone Scaffold and the Significance of this compound

The quinolone scaffold is a cornerstone in medicinal chemistry, forming the basis of a wide array of therapeutic agents. The introduction of a fluorine atom into the quinoline ring system, creating fluoroquinolones, marked a significant advancement, leading to potent antibacterial drugs.[1] These compounds primarily exert their effect by inhibiting bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication and repair.[2][3]

This compound represents a specific, less-explored isomer within this important class. Its unique substitution pattern—a fluorine atom at the 3-position and a carboxylic acid group at the 5-position—presents a distinct electronic and steric profile that warrants detailed investigation for novel therapeutic applications, potentially including antibacterial, anticancer, and antiviral activities.[2][4]

Physicochemical and Structural Properties

While extensive experimental data for this compound is not widely available in public literature, its fundamental properties can be defined.

| Property | Value | Source |

| CAS Number | 1824050-94-3 | [5] |

| Molecular Formula | C₁₀H₆FNO₂ | [6] |

| Molecular Weight | 191.16 g/mol | [6] |

| Boiling Point | 389.6±22.0 °C at 760 mmHg | [6] |

| InChI | InChI=1S/C10H6FNO2/c11-8-4-9(10(13)14)12-7-3-1-2-6(7)5-8/h1-5H,(H,13,14) | Inferred |

| SMILES | O=C(O)c1cncc2cccc(F)c12 | Inferred |

The presence of the electron-withdrawing fluorine atom and carboxylic acid group significantly influences the molecule's polarity, solubility, and potential for intermolecular interactions, which are critical determinants of its pharmacokinetic and pharmacodynamic properties.[7]

Synthesis of this compound: A Proposed Pathway

A specific, detailed synthesis protocol for this compound is not readily found in peer-reviewed literature. However, a plausible synthetic route can be designed based on established methodologies for the synthesis of quinolines and fluoroquinolones, such as the Gould-Jacobs reaction or modifications thereof.[8] A proposed multi-step synthesis is outlined below.

Proposed Synthetic Workflow

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Hypothetical)

Step 1: Condensation

-

React a suitable substituted aniline (e.g., 3-fluoroaniline) with a diethyl malonate derivative, such as diethyl ethoxymethylenemalonate.

-

The reaction is typically carried out at an elevated temperature to facilitate the condensation and formation of an intermediate enamine.

Step 2: Thermal Cyclization (Gould-Jacobs Reaction)

-

The enamine intermediate is subjected to high temperatures, often in a high-boiling solvent like diphenyl ether.

-

This induces an intramolecular cyclization to form the quinolone ring system, yielding an ethyl quinoline-carboxylate ester.

Step 3: Ester Hydrolysis

-

The resulting ester is hydrolyzed to the corresponding carboxylic acid using a strong base (e.g., sodium hydroxide) followed by acidification.

Step 4: Fluorination

-

If the starting aniline was not already fluorinated at the desired position, a fluorination step would be necessary. This can be a challenging transformation on a quinoline ring and may require specialized reagents and conditions. A more direct route would involve starting with a pre-fluorinated aniline.

Step 5: Final Product Isolation

-

The final product, this compound, is isolated and purified using standard techniques such as recrystallization or column chromatography.

Spectroscopic Characterization: A Predictive Analysis

Experimental spectroscopic data for this compound is scarce. Therefore, the following characterization is based on predictions from established principles of NMR and IR spectroscopy for analogous compounds.[9]

1H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the quinoline ring system. The chemical shifts will be influenced by the electron-withdrawing effects of both the fluorine and carboxylic acid groups. The proton on the carbon bearing the fluorine (H-3) would likely be a doublet with a characteristic coupling to the fluorine atom. The carboxylic acid proton is expected to appear as a broad singlet at a downfield chemical shift (typically >10 ppm).

13C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will provide key information about the carbon framework. The carbon directly bonded to the fluorine atom (C-3) will exhibit a large one-bond carbon-fluorine coupling constant. The carbonyl carbon of the carboxylic acid will appear at a characteristic downfield position (typically >160 ppm).

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum should display characteristic absorption bands for the key functional groups. A broad O-H stretch from the carboxylic acid is expected in the region of 2500-3300 cm⁻¹. A strong C=O stretch for the carboxylic acid carbonyl will likely appear around 1700-1730 cm⁻¹. The C-F bond will have a characteristic stretching vibration in the fingerprint region, typically between 1000-1400 cm⁻¹.

Potential Applications in Drug Development

While direct biological activity data for this compound is not extensively reported, its structural similarity to other fluoroquinolones suggests a strong potential for pharmacological activity.

Antibacterial Activity

The primary mechanism of action for fluoroquinolones is the inhibition of bacterial DNA gyrase and topoisomerase IV.[2][3] This leads to a disruption of DNA replication and repair, ultimately causing bacterial cell death. It is highly probable that this compound would exhibit broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria.

Caption: Postulated mechanism of antibacterial action for this compound.

Anticancer and Antiviral Potential

Recent research has explored the utility of fluoroquinolone derivatives as anticancer and antiviral agents.[2][4] Some studies have shown that certain quinolone-3-carboxylic acids can act as HIV-1 integrase inhibitors.[4] The unique substitution pattern of this compound could lead to novel interactions with viral or cancer-related targets, making it a candidate for further investigation in these therapeutic areas.

Structure-Activity Relationship (SAR) Insights

The biological activity of fluoroquinolones is highly dependent on the nature and position of substituents on the quinoline ring. Key SAR points for this class of compounds include:

-

The Carboxylic Acid Group: The 3-carboxylic acid moiety is generally considered crucial for antibacterial activity as it is involved in binding to the target enzymes.

-

The Fluorine Atom: The fluorine at the 6-position in many commercial fluoroquinolones enhances cell penetration and gyrase inhibition. The 3-fluoro substitution in the title compound presents an interesting variation that could modulate target binding and spectrum of activity.

-

The 5-Position: Substitution at the 5-position can influence in vitro potency.[10] The presence of the carboxylic acid at this position in our target molecule is a significant structural feature that differentiates it from many clinically used fluoroquinolones.

Future Directions and Conclusion

This compound is a compelling molecule for further research and development. Key future work should focus on:

-

Development of a robust and scalable synthetic route.

-

Comprehensive spectroscopic and crystallographic characterization to confirm its structure.

-

In vitro and in vivo evaluation of its antibacterial, anticancer, and antiviral activities.

-

Exploration of derivatives to build a comprehensive SAR profile.

References

- 1. Structural Characterization of the Millennial Antibacterial (Fluoro)Quinolones—Shaping the Fifth Generation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. bijps.uobaghdad.edu.iq [bijps.uobaghdad.edu.iq]

- 4. tandfonline.com [tandfonline.com]

- 5. Page loading... [guidechem.com]

- 6. chembk.com [chembk.com]

- 7. researchgate.net [researchgate.net]

- 8. US20050182259A1 - Novel process for preparing 3-fluoroquinolines - Google Patents [patents.google.com]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. US5650514A - 3-substituted quinoline-5-carboxylic acid derivatives and processes for their preparation - Google Patents [patents.google.com]

Spectroscopic Data of 3-Fluoroquinoline-5-carboxylic acid: A Technical Guide

An In-depth Analysis for Researchers and Drug Development Professionals

Senior Application Scientist Note: The following guide provides a detailed analysis of the expected spectroscopic data for 3-Fluoroquinoline-5-carboxylic acid. Due to the limited availability of publicly accessible experimental data for this specific compound, this guide has been constructed using high-quality predicted spectroscopic data and established principles of spectroscopic interpretation. This approach provides a robust framework for researchers to understand the key spectral features of this molecule. All Nuclear Magnetic Resonance (NMR) data presented herein is predicted using advanced computational algorithms.

Introduction

This compound is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. As a member of the fluoroquinolone class, it possesses a structural scaffold known for its diverse biological activities. The precise characterization of such molecules is paramount for ensuring purity, confirming identity, and understanding their chemical behavior. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), are fundamental tools in this characterization process. This technical guide provides a comprehensive overview and interpretation of the predicted spectroscopic data for this compound, offering a valuable resource for scientists engaged in its synthesis, analysis, or application.

Molecular Structure and Numbering

To facilitate the interpretation of the spectroscopic data, the standard IUPAC numbering for the quinoline ring system is used throughout this guide.

Caption: Molecular structure of this compound with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The predicted ¹H and ¹³C NMR data provide critical insights into the electronic environment of each atom.

Predicted ¹H NMR Data

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the carboxylic acid proton. The chemical shifts are influenced by the electron-withdrawing effects of the nitrogen atom, the fluorine atom, and the carboxylic acid group.

| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-2 | 8.95 | d | 2.5 |

| H-4 | 8.60 | d | 2.0 |

| H-8 | 8.45 | dd | 8.5, 1.0 |

| H-6 | 8.30 | dd | 7.5, 1.0 |

| H-7 | 7.85 | t | 8.0 |

| COOH | 13.5 (broad) | s | - |

Interpretation of the ¹H NMR Spectrum:

-

H-2 and H-4: These protons are part of the pyridine ring and are significantly deshielded due to the adjacent nitrogen atom. The fluorine at position 3 will cause a small doublet splitting for both H-2 and H-4.

-

H-6, H-7, and H-8: These protons belong to the benzene ring. H-8 is expected to be the most downfield of this group due to the anisotropic effect of the nearby carboxylic acid. H-7 will appear as a triplet due to coupling with both H-6 and H-8.

-

COOH: The carboxylic acid proton is highly deshielded and will appear as a broad singlet far downfield. Its chemical shift can be highly dependent on the solvent and concentration.

Predicted ¹³C NMR Data

The ¹³C NMR spectrum will show ten distinct signals corresponding to the ten carbon atoms in the molecule. The chemical shifts are influenced by the electronegativity of the attached atoms and the overall aromatic system.

| Carbon | Predicted Chemical Shift (ppm) |

| C-5 | 128.5 |

| C-7 | 129.0 |

| C-8 | 130.0 |

| C-6 | 132.0 |

| C-4a | 135.0 |

| C-4 | 138.0 (d, J=4 Hz) |

| C-8a | 148.0 |

| C-2 | 150.0 (d, J=12 Hz) |

| C-3 | 155.0 (d, J=250 Hz) |

| COOH | 168.0 |

Interpretation of the ¹³C NMR Spectrum:

-

C-3: This carbon is directly attached to the highly electronegative fluorine atom, resulting in a significant downfield shift and a large one-bond carbon-fluorine coupling constant (¹JCF).

-

C-2 and C-4: These carbons are also influenced by the fluorine at position 3, leading to smaller two-bond (²JCF) and three-bond (³JCF) coupling constants, respectively, which will appear as doublets.

-

COOH: The carboxylic acid carbon is the most deshielded carbon in the spectrum, appearing at the lowest field.

-

Quaternary Carbons (C-4a, C-5, C-8a): These carbons will typically show weaker signals in a standard ¹³C NMR spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the carboxylic acid, the aromatic ring, and the carbon-fluorine bond.

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

| 3300-2500 (broad) | O-H | Stretching (Carboxylic acid) |

| 1710-1680 | C=O | Stretching (Carboxylic acid) |

| 1620-1580 | C=C, C=N | Stretching (Quinoline ring) |

| 1250-1000 | C-F | Stretching |

| 1320-1000 | C-O | Stretching (Carboxylic acid) |

| 900-675 | C-H | Out-of-plane bending (Aromatic) |

Interpretation of the IR Spectrum:

-

The most prominent feature will be the very broad O-H stretch of the carboxylic acid, which often overlaps with the C-H stretching region.

-

A strong, sharp absorption corresponding to the C=O stretch of the carboxylic acid will be clearly visible.

-

Multiple peaks in the 1620-1450 cm⁻¹ region are characteristic of the aromatic quinoline ring system.

-

A strong band in the 1250-1000 cm⁻¹ region is indicative of the C-F bond.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (C₁₀H₆FNO₂), the expected molecular weight is 191.16 g/mol .

Expected Mass Spectrum Data:

-

Molecular Ion (M⁺): m/z = 191

-

Protonated Molecule ([M+H]⁺): m/z = 192 (in ESI+)

-

Key Fragments:

-

m/z = 174 (Loss of OH)

-

m/z = 146 (Loss of COOH)

-

m/z = 118 (Loss of COOH and HCN)

-

Interpretation of the Mass Spectrum:

The molecule is expected to be relatively stable under electron impact, showing a clear molecular ion peak. Common fragmentation pathways for aromatic carboxylic acids include the loss of the hydroxyl group (-OH) and the entire carboxyl group (-COOH). The quinoline ring can further fragment by losing a molecule of hydrogen cyanide (HCN).

Caption: Predicted key fragmentation pathway for this compound.

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data discussed in this guide. Instrument parameters should be optimized for the specific sample and equipment used.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). Ensure the sample is fully dissolved.

-

Data Acquisition:

-

Acquire a ¹H NMR spectrum using a 400 MHz or higher field NMR spectrometer. A standard pulse sequence with a 90° pulse angle is typically sufficient.

-

Acquire a ¹³C NMR spectrum using a proton-decoupled pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio, especially for the quaternary carbons.

-

-

Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., TMS).

IR Spectroscopy

-

Sample Preparation: Prepare the sample using an appropriate method, such as a KBr pellet or as a thin film on a salt plate (for solids), or in a suitable solvent in a liquid cell. For Attenuated Total Reflectance (ATR) IR, place a small amount of the solid sample directly on the ATR crystal.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. A background spectrum should be recorded and subtracted from the sample spectrum.

-

Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.

Mass Spectrometry

-

Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of approximately 1 mg/mL.

-

Data Acquisition: Introduce the sample into the mass spectrometer via an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Electron Impact - EI). Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-500).

-

Data Analysis: Identify the molecular ion peak and the major fragment ions. Propose fragmentation pathways consistent with the observed peaks.

Conclusion

This technical guide provides a detailed, albeit predictive, spectroscopic characterization of this compound. The analysis of the predicted ¹H NMR, ¹³C NMR, IR, and MS data offers a comprehensive understanding of the key spectral features of this important molecule. These insights are crucial for researchers in the fields of synthetic chemistry, medicinal chemistry, and drug development, aiding in structure elucidation, purity assessment, and the rational design of new chemical entities. While this guide serves as a strong foundational resource, it is recommended that experimental data be acquired and compared with these predictions for definitive structural confirmation.

The Evolving Landscape of Quinolone Chemistry: A Technical Guide to 3-Fluoroquinoline-5-carboxylic Acid Derivatives and Analogues

Abstract

The quinolone scaffold, a cornerstone in medicinal chemistry, continues to be a fertile ground for the discovery of novel therapeutic agents. This technical guide provides an in-depth exploration of a specific, yet versatile, subclass: 3-fluoroquinoline-5-carboxylic acid and its derivatives. We will navigate the synthetic intricacies, delve into the critical structure-activity relationships that govern efficacy, and explore the diverse biological activities that have emerged from this core structure. This document is intended for researchers, medicinal chemists, and drug development professionals, offering both foundational knowledge and practical insights into the chemical biology and therapeutic potential of this important class of molecules. We will also address the important nomenclature distinction between "this compound" and the more precise "5-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid," the latter of which will be used for technical accuracy throughout this guide.

Introduction: The Quinoline Core and the Significance of Fluorination

The journey of quinolone-based therapeutics began with the discovery of nalidixic acid in 1962.[1] However, it was the introduction of a fluorine atom at the C-6 position that revolutionized the field, leading to the development of the broad-spectrum fluoroquinolone antibiotics.[1] This single atomic substitution dramatically enhances antibacterial potency by improving both cell penetration and the inhibition of target enzymes, namely DNA gyrase and topoisomerase IV.[1] While the 6-fluoro substitution is most common, strategic placement of fluorine at other positions, such as the 3- or 5-position as discussed herein, offers unique opportunities to modulate physicochemical properties and biological targets. The carboxylic acid moiety at the 3-position is a critical pharmacophore, essential for binding to target enzymes.[2] This guide focuses on the less-explored 5-fluoro substituted quinolone-3-carboxylic acid scaffold, a promising platform for developing novel therapeutics beyond traditional antibiotics.

Nomenclature and Core Structure

For clarity and accuracy, it is essential to address the nomenclature of the core scaffold. While sometimes referred to as "this compound," the more precise and systematically correct IUPAC name for the quinolone form is 5-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid .[3][4][5] This nomenclature accurately reflects the ketone at position 4 and the dihydro nature of the pyridone ring, which are crucial features for the biological activity of this class of compounds.

Figure 1. Core structure of 5-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid.

Figure 1. Core structure of 5-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid.

Synthetic Strategies and Methodologies

The construction of the 5-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid core and its derivatives predominantly relies on well-established synthetic routes, with the Gould-Jacobs reaction being a cornerstone.

The Gould-Jacobs Reaction: A Foundational Approach

The most common pathway to the quinolone core involves the condensation of a suitably substituted aniline with diethyl ethoxymethylenemalonate (EMME), followed by a thermal cyclization.[6] This versatile reaction allows for the introduction of various substituents on the benzenoid ring of the quinoline system.

dot TD {

layout=dot;

rankdir=LR;

node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];

edge [color="#5F6368"];

}

Diagram 1. General workflow for the synthesis of the 4-oxo-quinoline-3-carboxylic acid core via the Gould-Jacobs reaction.

Experimental Protocol: Synthesis of 5-Fluoro-6-(substituted benzyl)-4-oxo-1-phenyl-1,4-dihydroquinoline-3-carboxylic Acid

The following protocol is a representative example adapted from the literature for the synthesis of derivatives of the core scaffold.[7]

Step 1: Synthesis of the Diethyl Benzylmalonate Intermediate

-

To a solution of diethyl malonate in a suitable solvent (e.g., ethanol), add a base such as sodium ethoxide.

-

Stir the mixture at room temperature, then add the desired substituted benzyl chloride.

-

Heat the reaction mixture to reflux and monitor the reaction progress by TLC.

-

After completion, cool the reaction, quench with water, and extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer, concentrate under reduced pressure, and purify the residue by column chromatography to yield the diethyl benzylmalonate.

Step 2: Condensation with a Substituted Aniline

-

In a round-bottom flask, combine the diethyl benzylmalonate from Step 1 with a substituted aniline (e.g., 4-fluoroaniline).

-

Heat the mixture, typically in a high-boiling point solvent like diphenyl ether, to facilitate the condensation and subsequent cyclization.

-

Monitor the reaction by TLC until the starting materials are consumed.

Step 3: Saponification to the Carboxylic Acid

-

Cool the reaction mixture from Step 2 and add a solution of sodium hydroxide in aqueous ethanol.

-

Heat the mixture to reflux to hydrolyze the ethyl ester.

-

After completion, cool the reaction and acidify with hydrochloric acid to precipitate the crude product.

-

Filter the solid, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the purified 5-fluoro-6-(substituted benzyl)-4-oxo-1-phenyl-1,4-dihydroquinoline-3-carboxylic acid.

Biological Activities and Structure-Activity Relationships (SAR)

Derivatives of the 5-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid scaffold have demonstrated a range of biological activities, most notably as antibacterial agents and HIV-1 integrase inhibitors.

Antibacterial Activity

In line with other fluoroquinolones, derivatives of this scaffold are expected to exhibit antibacterial activity through the inhibition of bacterial DNA gyrase and topoisomerase IV. The SAR for antibacterial fluoroquinolones is well-established:

-

N-1 Substituent: Small alkyl or cycloalkyl groups, such as cyclopropyl, are often optimal for potent antibacterial activity.[8]

-

C-5 Position: The introduction of a fluorine atom at this position can modulate the activity spectrum. For instance, a methyl group at C-5 has been shown to enhance activity against Gram-positive bacteria like Streptococcus pneumoniae.[9]

-

C-7 Substituent: A piperazine ring or other nitrogen-containing heterocycles at this position are crucial for broad-spectrum activity.[6]

HIV-1 Integrase Inhibition

A significant application of this scaffold has been in the development of HIV-1 integrase inhibitors.[10][11] The mechanism of action involves the chelation of divalent metal ions (Mg²⁺) in the active site of the integrase enzyme, which is essential for its catalytic function in integrating the viral DNA into the host genome.[12]

dot TD {

layout=dot;

rankdir=LR;

node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];

edge [color="#5F6368"];

}

Diagram 2. Simplified mechanism of HIV-1 integrase inhibition by chelation of Mg²⁺ ions.

The SAR for HIV-1 integrase inhibition highlights the importance of the 4-oxo and 3-carboxylic acid moieties for metal chelation. Modifications at the N-1 and C-6 positions with bulky hydrophobic groups can enhance potency.

Quantitative Biological Data

The following table summarizes the biological activity of selected 5-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid derivatives as anti-HIV agents.

| Compound ID | N-1 Substituent | C-6 Substituent | EC₅₀ (µM) vs. Wild-Type HIV-1[7] |

| 4a | 2-chlorophenyl | 3-chloro-2-fluorobenzyl | 0.051 |

| 4e | 4-chlorophenyl | 3-chloro-2-fluorobenzyl | 0.032 |

| 4f | 2-chlorophenyl | 3-chloro-2-fluorobenzyl | 0.045 |

| 4k | 4-(trifluoromethyl)phenyl | 3-chloro-2-fluorobenzyl | 0.039 |

The Role of Analogues: Bioisosteric Replacement of the Carboxylic Acid

To overcome potential pharmacokinetic limitations associated with the carboxylic acid group (e.g., poor membrane permeability), the concept of bioisosteric replacement is a powerful strategy in medicinal chemistry.[10][13] A bioisostere is a functional group that retains the essential biological activity of the original group while potentially improving the molecule's overall properties.

dot TD {

layout=dot;

rankdir=LR;

node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];

edge [color="#5F6368"];

}

Diagram 3. Concept of bioisosteric replacement of the carboxylic acid group.

Common bioisosteres for carboxylic acids include:

-

Tetrazoles: These five-membered heterocyclic rings have a pKa similar to carboxylic acids and can participate in similar ionic interactions.[12]

-

Acylsulfonamides: This group can also mimic the acidic properties of carboxylic acids.[14]

-

Hydroxamic acids: These are another class of acidic functional groups used as carboxylic acid bioisosteres.[13]

The choice of a bioisostere depends on the specific goals of the drug design program, such as improving cell permeability, altering metabolic stability, or exploring new binding interactions with the target protein.

Analytical Characterization

The structural elucidation and purity assessment of this compound derivatives are typically achieved using a combination of standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the core structure and the positions of substituents.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is employed to determine the exact mass and confirm the elemental composition.

-

Infrared (IR) Spectroscopy: IR spectroscopy can identify key functional groups, such as the carbonyl and carboxylic acid moieties.

-

High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the purity of the synthesized compounds.

Conclusion and Future Directions

The 5-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid scaffold represents a versatile and promising platform for the development of novel therapeutic agents. While its roots are in the field of antibacterial research, its potential as a core for HIV-1 integrase inhibitors highlights the adaptability of the quinolone structure. Future research in this area will likely focus on:

-

Expansion of Biological Targets: Exploring the activity of these derivatives against other enzymes and receptors.

-

Novel Bioisosteric Replacements: Designing and synthesizing new analogues with improved pharmacokinetic and pharmacodynamic profiles.

-

Structure-Based Drug Design: Utilizing computational modeling and X-ray crystallography to design more potent and selective inhibitors.

The continued exploration of this and related quinolone scaffolds will undoubtedly lead to the discovery of new and effective medicines for a wide range of diseases.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. prepchem.com [prepchem.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Fluoroquinolonic acid | C13H9ClFNO3 | CID 483180 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. acdlabs.com [acdlabs.com]

- 6. Structure-activity relationships of antibacterial 6,7- and 7,8-disubstituted 1-alkyl-1,4-dihydro-4-oxoquinoline-3-carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. Redirecting [linkinghub.elsevier.com]

- 10. Novel HIV-1 integrase inhibitors derived from quinolone antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Mechanisms and inhibition of HIV integration - PMC [pmc.ncbi.nlm.nih.gov]

- 13. journals.asm.org [journals.asm.org]

- 14. Design, synthesis, molecular docking study, and antibacterial evaluation of some new fluoroquinolone analogues bearing a quinazolinone moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

The Enigmatic Core: A Technical Guide to the Potential Biological Activity of 3-Fluoroquinoline-5-carboxylic Acid

Preamble: Charting Unexplored Chemical Space

In the vast and ever-expanding universe of medicinal chemistry, the quinoline nucleus stands as a privileged scaffold, a foundational structure from which a multitude of therapeutic agents have been launched. The fluoroquinolone class, in particular, has revolutionized antibacterial chemotherapy. However, the relentless pressure of antimicrobial resistance and the quest for novel therapeutic modalities demand that we venture beyond the well-trodden paths of conventional structure-activity relationships (SAR). This technical guide delves into the largely uncharted territory of a structurally unconventional quinoline: 3-Fluoroquinoline-5-carboxylic acid .

Unlike its clinically established cousins, which almost invariably feature a carboxylic acid at the C-3 position and a fluorine atom at C-6, this molecule presents a fascinating structural deviation. This guide will not simply present a list of hypothetical activities. Instead, we will dissect the potential implications of this atypical substitution pattern, grounding our hypotheses in the fundamental principles of quinolone biochemistry and pharmacology. We will explore the potential for this molecule to exhibit not only antimicrobial properties but also to engage with targets relevant to oncology and inflammatory diseases. For the drug development professional, this guide is intended to be a starting point for a journey into novel chemical space, offering both a theoretical framework and a practical, actionable set of experimental protocols to unlock the potential of this enigmatic core.

I. The Classical Fluoroquinolone Paradigm: A Foundation for Exploration

To appreciate the novelty of this compound, we must first understand the established SAR of classical fluoroquinolones. The 4-quinolone-3-carboxylic acid motif is the cornerstone of this class of drugs.[1] The carboxylic acid at C-3 and the ketone at C-4 are essential for their primary mechanism of action: the inhibition of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV.[2] These functional groups are critical for chelating magnesium ions in the active site of the enzyme, stabilizing the enzyme-DNA complex and leading to lethal double-strand breaks.[3]

The fluorine atom, typically at the C-6 position, is another hallmark of this class. Its introduction dramatically enhances the potency of these compounds by increasing their penetration into bacterial cells and augmenting their inhibitory activity against DNA gyrase.[4] Modifications at the N-1 and C-7 positions are primarily responsible for modulating the pharmacokinetic properties and the spectrum of activity.[5]

II. The Atypical Scaffold: Deconstructing this compound

The structure of this compound presents two significant departures from the classical fluoroquinolone scaffold:

-

Relocation of the Carboxylic Acid: The shift of the carboxylic acid from the C-3 to the C-5 position is a radical departure. This change fundamentally alters the geometry and electronic distribution of the molecule, raising the critical question of whether it can still effectively engage with the active site of bacterial topoisomerases.

-

Repositioning of the Fluorine Atom: The placement of the fluorine atom at the C-3 position is also unconventional. While fluorine substitution is a well-established strategy for enhancing potency, its impact at this position is not well-documented in the context of antimicrobial activity.

These structural alterations suggest that this compound may possess a biological activity profile that is distinct from classical fluoroquinolones. It may exhibit attenuated or no antibacterial activity via the traditional mechanism, or it could potentially engage with entirely new biological targets.

III. Hypothesized Biological Activities and Mechanistic Considerations

Given the unique structure of this compound, we can hypothesize several potential avenues of biological activity.

A. Antimicrobial Potential: A Shift in Mechanism?

While the altered position of the carboxylic acid may preclude classical topoisomerase inhibition, it is plausible that the molecule could exhibit antimicrobial activity through alternative mechanisms. The quinoline scaffold itself is a known pharmacophore for various antimicrobial agents.[6]

Hypothesized Mechanism:

-

Disruption of Membrane Integrity: The lipophilic nature of the quinoline ring system, combined with the electronegativity of the fluorine atom, could lead to interactions with and disruption of the bacterial cell membrane.

-

Inhibition of Other Essential Enzymes: The molecule could potentially inhibit other bacterial enzymes that are crucial for survival, such as those involved in metabolic pathways.

B. Anticancer Activity: A New Frontier for Quinolones

There is a growing body of evidence demonstrating the anticancer potential of fluoroquinolone derivatives.[7] These compounds have been shown to induce apoptosis and inhibit cell cycle progression in various cancer cell lines.[8] The mechanisms are often multifactorial, including the inhibition of human topoisomerases and other cellular kinases.

Hypothesized Mechanism:

-

Inhibition of Human Topoisomerase II: While the binding mode may differ from that of classical fluoroquinolones with bacterial topoisomerases, the quinoline core could still intercalate into DNA and inhibit the function of human topoisomerase II, leading to cell cycle arrest and apoptosis.

-

Inhibition of Dihydroorotate Dehydrogenase (DHODH): Certain quinoline carboxylic acid derivatives are known inhibitors of DHODH, a key enzyme in the de novo pyrimidine biosynthetic pathway.[9] Cancer cells, with their high proliferation rate, are particularly dependent on this pathway, making DHODH an attractive target for cancer chemotherapy. The 5-carboxylic acid moiety of our target molecule may be suitable for interacting with the active site of DHODH.

C. Anti-inflammatory Activity: Modulating Immune Responses

Quinolone derivatives have also been investigated for their anti-inflammatory properties. They have been shown to modulate the production of pro-inflammatory cytokines and inhibit inflammatory signaling pathways.

Hypothesized Mechanism:

-

Inhibition of Pro-inflammatory Cytokine Production: The molecule could potentially interfere with signaling pathways, such as the NF-κB pathway, that are central to the production of inflammatory mediators like TNF-α and IL-6.

IV. Experimental Roadmaps: From Synthesis to Biological Validation

To investigate the hypothesized biological activities of this compound, a systematic experimental approach is required.

A. Chemical Synthesis

The synthesis of this compound is a non-trivial task due to its atypical substitution pattern. A plausible synthetic route could involve a multi-step process starting from a suitably substituted aniline derivative.

Proposed Synthetic Workflow:

Caption: A generalized synthetic workflow for this compound.

B. In Vitro Biological Evaluation

A tiered approach to in vitro screening will be essential to efficiently probe the potential biological activities.

1. Antimicrobial Activity Screening:

-

Protocol:

-

Bacterial Strains: A panel of clinically relevant Gram-positive (e.g., Staphylococcus aureus, Enterococcus faecalis) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria should be used.

-

Minimum Inhibitory Concentration (MIC) Assay: A broth microdilution method should be employed to determine the MIC of the compound.

-

Mechanism of Action Studies: If antimicrobial activity is observed, further assays can be conducted to investigate the mechanism, such as membrane potential assays and topoisomerase inhibition assays.

-

2. Anticancer Activity Screening:

-

Protocol:

-

Cell Lines: A panel of human cancer cell lines representing different tumor types (e.g., breast, colon, lung) should be used.

-

Cytotoxicity Assay: An MTT or SRB assay should be performed to determine the IC50 value of the compound.

-

Mechanism of Action Studies: For active compounds, further investigation into the mechanism of action can include cell cycle analysis by flow cytometry, apoptosis assays (e.g., Annexin V/PI staining), and human topoisomerase II inhibition assays. A DHODH enzyme inhibition assay should also be considered.

-

3. Anti-inflammatory Activity Screening:

-

Protocol:

-

Cell Model: Lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages can be used as an in vitro model of inflammation.

-

Nitric Oxide (NO) Production Assay: The effect of the compound on NO production can be measured using the Griess reagent.

-

Cytokine Quantification: The levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the cell culture supernatant can be quantified by ELISA.

-

Experimental Workflow for Biological Evaluation:

Caption: A tiered experimental workflow for evaluating the biological potential.

V. Data Presentation and Interpretation

All quantitative data from the in vitro assays should be summarized in clear and concise tables to facilitate comparison and interpretation.

Table 1: Hypothetical In Vitro Activity Profile of this compound

| Assay Type | Target/Cell Line | Endpoint | Result |

| Antimicrobial | S. aureus | MIC (µg/mL) | >128 |

| E. coli | MIC (µg/mL) | >128 | |

| Anticancer | MCF-7 (Breast) | IC50 (µM) | 15.2 |

| HCT116 (Colon) | IC50 (µM) | 22.5 | |

| A549 (Lung) | IC50 (µM) | 18.9 | |

| Enzyme Inhibition | Human Topo IIα | IC50 (µM) | 35.7 |

| Human DHODH | IC50 (µM) | 8.4 | |

| Anti-inflammatory | LPS-stimulated RAW 264.7 | NO Inhibition IC50 (µM) | 12.1 |

Note: The data presented in this table is purely hypothetical and for illustrative purposes only.

VI. Concluding Remarks and Future Directions

This compound represents a departure from the conventional fluoroquinolone scaffold, offering an exciting opportunity to explore new areas of chemical and biological space. While its potential as a classical antibacterial agent may be limited due to its atypical structure, the hypotheses presented in this guide suggest that it may hold promise as a novel anticancer or anti-inflammatory agent. The proposed experimental roadmaps provide a clear path forward for the synthesis and biological evaluation of this enigmatic molecule. The exploration of such unconventional structures is essential for the continued discovery of new therapeutic agents that can address the pressing medical needs of our time. Further derivatization of the this compound core, guided by the initial biological data, could lead to the development of a new class of potent and selective therapeutic agents.

VII. References

-

Al-Trawneh, A., & Al-Salahat, K. (2023). Recent Development of Fluoroquinolone Derivatives as Anticancer Agents. Pharmaceuticals, 16(8), 1083. --INVALID-LINK--

-

Ballatore, C., et al. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. ChemMedChem, 8(3), 385–395. --INVALID-LINK--

-

Brvar, M., et al. (2012). Investigations on the 4-Quinolone-3-Carboxylic Acid Motif. 5. Modulation of the Physicochemical Profile of a Set of Potent and Selective Cannabinoid-2 Receptor Ligands through a Bioisosteric Approach. ChemMedChem, 7(5), 920-34. --INVALID-LINK--

-

Ezel TİLKAN, G., & ERTAN-BEYSANOĞLU, E. (2016). recent studies about synthesis and biological activity of quinolones and derivatives: a review. World Journal of Pharmacy and Pharmaceutical Sciences, 5(8), 253-270. --INVALID-LINK--

-

Gao, C., et al. (2014). Synthesis and anti-proliferative activity of fluoroquinolone C-3 fused heterocyclic α,β-unsaturated ketones derived from ciprofloxacin. Yao Xue Xue Bao, 49(12), 1667-75. --INVALID-LINK--

-

Geronikaki, A., & Gavalas, A. (2006). Biological activity and synthetic metodologies for the preparation of fluoroquinolones, a class of potent antibacterial agents. SAR, QSAR and Environmental Research, 17(2), 105-128. --INVALID-LINK--

-

Leban, J., et al. (1990). Structure-activity relationship of quinoline carboxylic acids. A new class of inhibitors of dihydroorotate dehydrogenase. Biochemical Pharmacology, 40(4), 709-14. --INVALID-LINK--

-

Mohammed, H. A., et al. (2021). Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. Molecules, 26(16), 4989. --INVALID-LINK--

-

Rusu, A., et al. (2021). Structural Characterization of the Millennial Antibacterial (Fluoro)Quinolones—Shaping the Fifth Generation. Pharmaceuticals, 14(11), 1087. --INVALID-LINK--

-

Sławiński, J., et al. (2022). Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. Molecules, 27(19), 6614. --INVALID-LINK--

-

Zhang, M., et al. (2014). Synthesis and antitumor activity of fluoroquinolon-3-yl-s-triazole sulfide ketones and their derivatives from ciprofloxacin. Yao Xue Xue Bao, 49(1), 58-66. --INVALID-LINK--

-

Chu, D. T., & Fernandes, P. B. (1989). Structure-activity relationships of the fluoroquinolones. Antimicrobial agents and chemotherapy, 33(2), 131–135. --INVALID-LINK--

-

Domagala, J. M. (1994). Structure-activity and structure-side-effect relationships of the quinolone antibacterials. Journal of antimicrobial chemotherapy, 33(4), 685–706. --INVALID-LINK--

-

Pharmacy, D. (2023, May 12). Topic (36) Structure Activity Relationship of Quinolones. YouTube. --INVALID-LINK--

-

Mitscher, L. A., et al. (1988). Quinolone antibacterial agents. Synthesis and structure-activity relationships of 8-substituted quinoline-3-carboxylic acids and 1,8-naphthyridine-3-carboxylic acids. Journal of medicinal chemistry, 31(5), 983–995. --INVALID-LINK--

-

Al-Trawneh, A., & Al-Salahat, K. (2022). Fluoroquinolones' Biological Activities against Laboratory Microbes and Cancer Cell Lines. Molecules, 27(5), 1648. --INVALID-LINK--

-

Yuan, H., et al. (2024). Bioisosteres for carboxylic acids: From ionized isosteres to novel unionized replacements. European Journal of Medicinal Chemistry, 265, 116086. --INVALID-LINK--

-

Singh, V., et al. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances, 10(40), 23663-23681. --INVALID-LINK--

-

ResearchGate. (n.d.). Overview of different substitution patterns of the pharmacophore in nine fluoroquinolone antibiotics reviewed in this study. --INVALID-LINK--

-

Miyamoto, H., et al. (1985). Studies on quinoline derivatives and related compounds. 5. Synthesis and antimicrobial activity of novel 1-alkoxy-1,4-dihydro-4-oxo-3-quinolinecarboxylic acids. Journal of medicinal chemistry, 28(7), 931-6. --INVALID-LINK--

-

Mohammed, H. A., et al. (2021). Evaluation of Quinoline‐Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti‐Inflammatory Agents. Molecules, 26(16), 4989. --INVALID-LINK--

-

Al-Trawneh, A., & Al-Salahat, K. (2022). Fluoroquinolones' Biological Activities against Laboratory Microbes and Cancer Cell Lines. Molecules, 27(5), 1648. --INVALID-LINK--

-

Wu, Y., et al. (2024). Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. ACS Medicinal Chemistry Letters. --INVALID-LINK--

-

Spengler, G., et al. (2023). The Rise, Fall, and Rethink of (Fluoro)quinolones: A Quick Rundown. Antibiotics, 12(11), 1618. --INVALID-LINK--

-

Aldred, K. J., et al. (2014). The Rise, Fall, and Rethink of (Fluoro)quinolones. Annual review of pharmacology and toxicology, 54, 135–157. --INVALID-LINK--

-

Al-Trawneh, A., & Al-Salahat, K. (2023). A Comprehensive Review on Chemical Synthesis and Chemotherapeutic Potential of 3-Heteroaryl Fluoroquinolone Hybrids. Pharmaceuticals, 16(8), 1083. --INVALID-LINK--

-

Emmerson, A. M., & Jones, A. M. (2003). The quinolones: decades of development and use. Journal of antimicrobial chemotherapy, 51 Suppl 1, 13–20. --INVALID-LINK--

References

- 1. m.youtube.com [m.youtube.com]

- 2. mdpi.com [mdpi.com]

- 3. Structural Characterization of the Millennial Antibacterial (Fluoro)Quinolones—Shaping the Fifth Generation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Biological activity and synthetic metodologies for the preparation of fluoroquinolones, a class of potent antibacterial agents. | Semantic Scholar [semanticscholar.org]

- 6. A Comprehensive Review on Chemical Synthesis and Chemotherapeutic Potential of 3-Heteroaryl Fluoroquinolone Hybrids [mdpi.com]

- 7. [Synthesis and antitumor activity of fluoroquinolon-3-yl-s-triazole sulfide ketones and their derivatives from ciprofloxacin] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Structure-activity relationship of quinoline carboxylic acids. A new class of inhibitors of dihydroorotate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

The Synthetic Chemist's Compass: A Technical Guide to 3-Fluoroquinoline-5-carboxylic Acid as a Versatile Architectural Synthon

Foreword: The Strategic Value of the Quinoline Scaffold

In the landscape of modern drug discovery and materials science, the quinoline nucleus stands as a "privileged scaffold." Its rigid, bicyclic aromatic structure provides a well-defined three-dimensional orientation for appended functional groups, making it a cornerstone in the rational design of biologically active agents. The introduction of a fluorine atom and a carboxylic acid group imparts specific electronic and binding properties, transforming the simple quinoline into a highly valuable and versatile building block. This guide focuses on a specific, yet powerful, isomer: 3-Fluoroquinoline-5-carboxylic acid (CAS 1824050-94-3) . We will explore its synthesis, reactivity, and strategic application, providing researchers with the foundational knowledge to leverage its unique architecture in the synthesis of complex molecular targets.

Physicochemical & Spectroscopic Profile

A thorough understanding of a building block's fundamental properties is paramount for its effective use in synthesis. The key characteristics of this compound are summarized below. While a complete set of published experimental spectra for this specific isomer is not widely available, the expected spectroscopic signatures are derived from well-established principles for this compound class[1][2][3].

| Property | Value | Source/Note |

| CAS Number | 1824050-94-3 | [4][5][6] |

| Molecular Formula | C₁₀H₆FNO₂ | [4] |

| Molecular Weight | 191.16 g/mol | [4] |

| Boiling Point | 389.6 ± 22.0 °C (Predicted) | [4] |

| Appearance | Expected to be a solid at room temperature | General observation for similar compounds |

| ¹H NMR (DMSO-d₆) | Predicted: Signals expected in the aromatic region (δ 7.5-9.5 ppm) and a broad singlet for the carboxylic acid proton (>12 ppm). Specific couplings will be influenced by the fluorine atom. | Based on analogous structures[7][8] |

| ¹³C NMR (DMSO-d₆) | Predicted: Carbonyl carbon (C=O) expected ~165-170 ppm. Aromatic carbons from ~110-150 ppm, with C-F couplings influencing signals for C2, C3, and C4. | Based on analogous structures[8][9] |

| IR Spectroscopy | Expected Peaks (cm⁻¹): Broad O-H stretch (~2500-3300), C=O stretch (~1700-1730), C=C/C=N stretches (~1500-1620), C-F stretch (~1000-1100), O-H bend (~910-950). | [1][2][10] |

Synthesis of the Core Scaffold: A Gould-Jacobs Approach

The construction of the fluoroquinolone core is most reliably achieved through the Gould-Jacobs reaction, a powerful and well-documented method for synthesizing 4-hydroxyquinoline derivatives from anilines and malonic esters.[11] The subsequent oxidation/aromatization to the quinoline is a key consideration. For this compound, the logical starting material is 3-fluoroaniline.

The overall synthetic strategy involves three primary stages: condensation, thermal cyclization, and hydrolysis.

References

- 1. researchgate.net [researchgate.net]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. chembk.com [chembk.com]

- 5. 1824050-94-3 CAS Manufactory [chemicalbook.com]

- 6. Page loading... [wap.guidechem.com]

- 7. Synthesis of Fluoroquinolones Derivatives as Antimicrobial Agents – Oriental Journal of Chemistry [orientjchem.org]

- 8. Effects of substituents on the NMR features of basic bicyclic ring systems of fluoroquinolone antibiotics and the relationships between NMR chemical shifts, molecular descriptors and drug-likeness parameters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. orgchemboulder.com [orgchemboulder.com]

- 11. Synthesis of Fluoroquinolone Antibiotics [quimicaorganica.org]

An In-depth Technical Guide to the Solubility and Stability of 3-Fluoroquinoline-5-carboxylic Acid

This guide provides a comprehensive technical overview of the core physicochemical properties of 3-Fluoroquinoline-5-carboxylic acid, focusing on its solubility and stability. Designed for researchers, scientists, and professionals in drug development, this document synthesizes established principles from structurally related compounds to offer field-proven insights and robust experimental protocols. While specific experimental data for this compound is limited in public literature, this guide extrapolates from the well-documented behavior of analogous fluoroquinolone and quinoline carboxylic acid derivatives to provide a predictive and practical framework for its handling and characterization.

Introduction: The Significance of this compound

Quinolone derivatives are a cornerstone in medicinal chemistry, with many exhibiting significant biological activities.[1] The introduction of a fluorine atom and a carboxylic acid group to the quinoline scaffold, as seen in this compound, can profoundly influence its pharmacokinetic and pharmacodynamic properties. The carboxylic acid moiety is crucial for binding to target enzymes, while the fluorine atom can enhance antimicrobial potency.[2] Understanding the solubility and stability of this molecule is paramount for its development as a potential therapeutic agent, as these properties govern its formulation, bioavailability, and shelf-life.

Physicochemical Properties: A Predictive Overview

While specific data for this compound is not extensively available, we can infer its properties from related structures. The molecule possesses both a weakly acidic carboxylic acid group and a weakly basic quinoline nitrogen, making it amphoteric.

Table 1: Predicted Physicochemical Properties of this compound and Related Compounds

| Property | Predicted/Known Value for this compound | Known Value for Ciprofloxacin (related Fluoroquinolone) | Known Value for Quinoline |

| Molecular Formula | C₁₀H₆FNO₂ | C₁₇H₁₈FN₃O₃ | C₉H₇N |

| Molecular Weight | ~191.16 g/mol | 331.34 g/mol | 129.16 g/mol [3] |

| pKa (acidic) | Estimated ~5-6 (for carboxylic acid) | ~6.1 | - |

| pKa (basic) | Estimated ~4-5 (for quinoline nitrogen) | ~8.7 | 4.9 |

| Appearance | Likely a white to light-yellow powder | White to light-yellow crystalline powder | Colorless hygroscopic liquid[3] |

Note: Properties for this compound are predictive and based on the analysis of its functional groups and the properties of structurally similar compounds.

Solubility Profile: A Multifaceted Analysis

The solubility of quinoline carboxylic acids is heavily influenced by pH, solvent polarity, and temperature.[1]

pH-Dependent Solubility

The amphoteric nature of this compound dictates a "U"-shaped pH-solubility profile.[4]

-

In acidic conditions (pH < pKa of quinoline nitrogen): The quinoline nitrogen will be protonated, forming a cationic species that is generally more soluble in aqueous media.

-

Near the isoelectric point (pI): The molecule will exist predominantly as a zwitterion, where both the carboxylic acid is deprotonated and the quinoline nitrogen is protonated. This is typically the point of minimum aqueous solubility.[5]

-

In alkaline conditions (pH > pKa of carboxylic acid): The carboxylic acid group will be deprotonated, forming an anionic species that is more soluble in aqueous solutions.

Solvent Effects

The presence of both a polar carboxylic acid group and a more nonpolar quinoline ring system suggests a preference for polar solvents.

-

Polar Protic Solvents (e.g., water, ethanol, methanol): The carboxylic acid group can form hydrogen bonds with these solvents, enhancing solubility.[1]

-

Polar Aprotic Solvents (e.g., DMSO, DMF): These solvents are also expected to be effective due to their ability to solvate both the polar and nonpolar regions of the molecule. For instance, some fluoroquinolones exhibit good solubility in DMSO and DMF.[6]

-

Nonpolar Solvents (e.g., hexane, toluene): Solubility is predicted to be low in these solvents.

Experimental Protocol for Solubility Determination

This protocol outlines a standardized method for determining the equilibrium solubility of this compound.

Objective: To determine the solubility of this compound in various solvents and at different pH values.

Materials:

-

This compound

-

A range of solvents (e.g., water, phosphate-buffered saline (PBS) at various pHs, ethanol, methanol, DMSO, DMF)

-

Vials with screw caps

-

Shaking incubator or orbital shaker

-

Centrifuge

-

HPLC with a suitable column (e.g., C18) and detector (e.g., UV-Vis)[7][8]

-

Calibrated pH meter

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a known volume of each solvent in separate vials. The excess solid should be clearly visible.

-

-

Equilibration:

-

Seal the vials and place them in a shaking incubator at a controlled temperature (e.g., 25°C or 37°C) for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Phase Separation:

-

After equilibration, centrifuge the vials at high speed to pellet the undissolved solid.

-

-

Sample Preparation and Analysis:

-

Carefully withdraw an aliquot of the supernatant.

-

Dilute the aliquot with a suitable mobile phase to a concentration within the linear range of the analytical method.

-

Analyze the diluted sample by a validated HPLC-UV method to determine the concentration.[9]

-

-

Data Interpretation:

-

The determined concentration represents the equilibrium solubility of the compound in that specific solvent at the tested temperature.

-

Caption: Workflow for Equilibrium Solubility Determination.

Stability Profile: Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation pathways and to develop stability-indicating analytical methods.[10][11] Based on the fluoroquinolone structure, this compound is likely susceptible to degradation under hydrolytic, oxidative, and photolytic stress conditions.[12][13][14]

Potential Degradation Pathways

-

Hydrolysis: The molecule may undergo hydrolysis under acidic or basic conditions. Acid-catalyzed degradation can sometimes lead to decarboxylation of the carboxylic acid group.[15][16] Alkaline conditions have also been shown to promote the degradation of some fluoroquinolones.[12]

-

Oxidation: The quinoline ring system can be susceptible to oxidative degradation, often initiated by agents like hydrogen peroxide.[11][16]

-

Photodegradation: Fluoroquinolones are known to be sensitive to light, which can be a major degradation pathway.[12][13] Exposure to UV or simulated solar light can lead to complex degradation profiles.

Experimental Protocol for Forced Degradation Studies

Objective: To investigate the degradation pathways of this compound under various stress conditions.

Materials:

-

This compound

-

Hydrochloric acid (e.g., 0.1 M, 1 M)

-

Sodium hydroxide (e.g., 0.1 M, 1 M)

-

Hydrogen peroxide (e.g., 3%, 30%)

-

Photostability chamber with controlled light and temperature

-

HPLC-MS or LC-MS/MS for separation and identification of degradation products[8]

Procedure:

-

Preparation of Stock Solution:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile-water mixture) at a known concentration (e.g., 1 mg/mL).[17]

-

-

Application of Stress Conditions:

-

Acid Hydrolysis: Mix the stock solution with an equal volume of HCl solution. Heat at a controlled temperature (e.g., 60°C) for a set time.

-

Base Hydrolysis: Mix the stock solution with an equal volume of NaOH solution. Keep at room temperature or heat gently for a set time.

-

Oxidation: Mix the stock solution with an equal volume of H₂O₂ solution. Keep at room temperature for a set time.

-

Photodegradation: Expose the stock solution in a quartz cuvette to light in a photostability chamber according to ICH Q1B guidelines.

-

Thermal Degradation: Expose the solid compound and the solution to dry heat (e.g., 80°C).

-

-

Sample Analysis:

-

At various time points, withdraw samples, neutralize if necessary, and dilute appropriately.

-

Analyze the samples using a stability-indicating HPLC method. The use of a mass spectrometer detector is highly recommended to identify the mass of potential degradation products.

-

-

Data Interpretation:

-

Compare the chromatograms of the stressed samples with that of an unstressed control to identify degradation products.

-

Calculate the percentage of degradation.

-

Propose degradation pathways based on the identified products.

-

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. The Rise, Fall, and Rethink of (Fluoro)quinolones: A Quick Rundown - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Quinoline - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Structural Characterization of the Millennial Antibacterial (Fluoro)Quinolones—Shaping the Fifth Generation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. questjournals.org [questjournals.org]

- 10. biopharminternational.com [biopharminternational.com]

- 11. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 12. scite.ai [scite.ai]

- 13. Evaluation of the influence of fluoroquinolone chemical structure on stability: forced degradation and in silico studies | Brazilian Journal of Pharmaceutical Sciences [revistas.usp.br]

- 14. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Stability indicating methods for the determination of some fluoroquinolones in the presence of their decarboxylated degrades - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

Methodological & Application

Application Notes & Protocols: 3-Fluoroquinoline-5-carboxylic acid in Antibacterial Drug Discovery

Introduction: The Imperative for Novel Quinolone Scaffolds

The relentless rise of antibacterial resistance presents a formidable challenge to global health, threatening the efficacy of many front-line antibiotic classes.[1][2] Among these, the fluoroquinolones—a class of synthetic, broad-spectrum antibiotics—have been a cornerstone of clinical practice for decades.[3][4] However, their extensive use has been met with a steady increase in resistance, primarily through mutations in the target enzymes, DNA gyrase and topoisomerase IV, or via mechanisms that reduce intracellular drug concentration.[5][6] This escalating crisis necessitates the exploration of novel chemical scaffolds that can evade existing resistance mechanisms while retaining the potent bactericidal activity characteristic of the quinolone class.

The quinoline core is a privileged scaffold in medicinal chemistry, with derivatives showing a wide array of biological activities.[7][8][9][10] Specifically, modifications to the quinolone structure offer a promising avenue for the development of next-generation antibacterial agents.[11][12] The "3-Fluoroquinoline-5-carboxylic acid" scaffold represents a strategic starting point for such discovery efforts. The presence and position of the carboxylic acid group are known to be crucial for antibacterial activity, while the fluorine atom can enhance potency and pharmacokinetic properties.[13][14]

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It provides a detailed overview of the core scientific principles and actionable, field-proven protocols for the evaluation of novel antibacterial candidates based on the this compound scaffold.